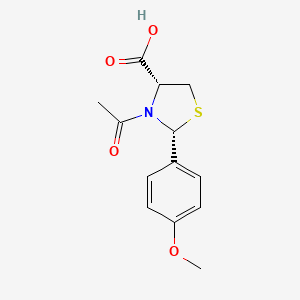

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Background and Significance of (2R,4R)-3-Acetyl-2-(4-Methoxyphenyl)-1,3-Thiazolidine-4-Carboxylic Acid

This compound is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is $$ \text{C}{13}\text{H}{15}\text{NO}_4\text{S} $$, with a molecular weight of 281.33 g/mol. The compound’s stereochemistry, defined by the (2R,4R) configuration, plays a critical role in its biological interactions and synthetic pathways. Thiazolidine derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a methoxyphenyl group at position 2 and an acetyl moiety at position 3 enhances its chemical stability and potential bioactivity, making it a candidate for drug discovery.

The compound’s significance lies in its structural complexity and versatility. For instance, the thiazolidine core facilitates interactions with biological targets such as enzymes and receptors, while the methoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties. Recent studies have highlighted its role as a precursor in synthesizing hybrid molecules with enhanced therapeutic profiles, particularly in oncology and infectious disease research.

Overview of Thiazolidine Derivatives in Organic and Medicinal Chemistry

Thiazolidine derivatives represent a cornerstone of heterocyclic chemistry due to their synthetic accessibility and broad bioactivity. The thiazolidine ring is formed via cyclization reactions involving cysteine and aldehydes or ketones, a process that has been optimized for high yield and stereochemical control. For example, Knoevenagel condensation and nucleophilic substitution reactions are frequently employed to introduce substituents at positions 2, 3, and 5 of the thiazolidine core. These modifications enable fine-tuning of electronic and steric properties, which correlate with biological efficacy.

In medicinal chemistry, thiazolidines are explored for their dual roles as pharmacophores and prodrugs. For instance, 2,4-thiazolidinediones (TZDs) are well-established peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists used in diabetes management. Beyond metabolic disorders, novel derivatives exhibit anticancer activity by inhibiting thymidylate synthase or inducing apoptosis in tumor cells. Antimicrobial thiazolidines, such as those with alkylbenzyledene substituents, disrupt bacterial cell membranes or enzyme function. The structural plasticity of thiazolidines also supports their use in corrosion inhibition and materials science, though these applications remain secondary to biomedical research.

Objectives and Scope of the Research

This article focuses on elucidating the synthetic pathways, structural characterization, and emerging applications of this compound. Key objectives include:

- Synthetic Optimization : Reviewing methods for stereoselective synthesis, including chiral resolution techniques and catalysts.

- Structural Analysis : Detailing spectroscopic and computational tools (e.g., NMR, IR, DFT calculations) used to confirm configuration and purity.

- Biological Evaluation : Summarizing preliminary findings on anticancer and antimicrobial activities, with emphasis on structure-activity relationships.

The scope excludes clinical applications, dosage considerations, and toxicological profiles to maintain a strict focus on chemical and preclinical aspects. By integrating synthetic chemistry with bioactivity data, this review aims to guide future research toward novel derivatives with enhanced therapeutic potential.

Properties

IUPAC Name |

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYDLHFCLSTJNZ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazolidine ring. One common approach is the cyclization of a suitable precursor containing the thiazolidine moiety under acidic conditions. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the carbonyl group, resulting in the formation of alcohols.

Substitution: Substitution reactions at the phenyl ring can occur, especially with electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Structural Features : The compound contains a thiazolidine ring, an acetyl group, and a methoxyphenyl substituent, which contribute to its biological activity and reactivity.

Anticancer Activity

Research indicates that compounds similar to (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibit promising anticancer properties. Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

Antioxidant Properties

The antioxidant capacity of thiazolidine compounds has been explored extensively. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Enzyme Inhibition

Thiazolidine derivatives have been studied for their potential as enzyme inhibitors, particularly in relation to metabolic pathways involved in diabetes and obesity. By inhibiting specific enzymes, these compounds may help regulate glucose metabolism and lipid profiles .

Drug Delivery Systems

Due to their biocompatibility and ability to form stable complexes with various drugs, thiazolidines are being investigated as carriers in drug delivery systems. Their structural features allow for the modification and enhancement of drug solubility and bioavailability .

Polymer Development

The incorporation of thiazolidine derivatives into polymer matrices has been explored for developing new materials with enhanced mechanical properties and thermal stability. These materials can find applications in coatings, adhesives, and biomedical devices .

Case Study 1: Anticancer Activity

In a study published in Liebigs Annalen der Chemie, researchers investigated the anticancer effects of thiazolidine derivatives on specific cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Case Study 2: Enzyme Inhibition Mechanism

A detailed biochemical analysis revealed that this compound acts as a competitive inhibitor for certain enzymes involved in glucose metabolism. These findings suggest its potential use as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism by which (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The acetyl group can influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Thiazolidine-4-carboxylic acid derivatives share a common core structure but differ in substituents and stereochemistry. Key examples include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, while bulky groups (e.g., adamantylamide in ) improve synthetic yields but may reduce bioavailability.

- Stereochemical Influence: The (2R,4R) configuration, as seen in the target compound and the arabino-tetrahydroxybutyl derivative , is often associated with optimized bioactivity due to spatial compatibility with biological targets.

Biological Activity

(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS Number: 110078-83-6) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for various pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Structure : The compound contains a thiazolidine ring with an acetyl group and a methoxyphenyl substituent.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazolidine derivatives. For instance, compounds similar to this compound have shown efficacy against avian influenza virus (AIV) and infectious bronchitis virus (IBV). In one study, certain 2-aryl substituted thiazolidine-4-carboxylic acids demonstrated IC50 values of 3.47 µM against AIV subtype H9N2 and 4.10 µM against IBV, indicating promising antiviral potential .

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 1d | AIV H9N2 | 3.47 |

| 1c | IBV | 4.10 |

These results suggest that the thiazolidine scaffold could be an effective platform for developing antiviral agents.

Anticancer Activity

Thiazolidines have also been investigated for their anticancer properties. The compound's structure allows it to interact with various cellular pathways, including the p53 pathway, which is critical in cancer biology. In vitro studies have shown that related thiazolidine derivatives can selectively inhibit the proliferation of cancer cells. For example, a compound with a similar structure exhibited an IC50 value of 4.43 µM against HCT116 p53+/+ colorectal cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HCT116 p53+/+ | 4.43 |

| 4e | HCT116 p53−/− | >50 |

This selectivity suggests that this compound may have therapeutic applications in cancer treatment.

Anti-inflammatory Activity

Thiazolidines are also recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways and reduce cytokine production in various models of inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of thiazolidine derivatives:

- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their biological activities against viral infections and cancer cell lines. The findings indicated that modifications to the thiazolidine structure significantly impacted their biological efficacy .

- Mechanistic Studies : Research has also explored the mechanisms by which these compounds exert their effects. For example, some derivatives were found to activate apoptotic pathways in cancer cells while inhibiting viral replication through interference with viral entry mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves the condensation of L-cysteine derivatives with substituted aldehydes or ketones under controlled conditions. For example, analogous thiazolidine syntheses use Boc (tert-butoxycarbonyl) protection to prevent side reactions during cyclization . Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize racemization.

- Catalysts : Acidic or basic conditions (e.g., acetic acid or NaHCO₃) promote imine formation and subsequent cyclization.

- Stereochemical control : The (2R,4R) configuration arises from the chiral centers of L-cysteine and the aldehyde/ketone substrate. X-ray crystallography confirms absolute configurations .

Q. What analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?

- X-ray crystallography : Resolves absolute configuration and molecular packing (e.g., monoclinic P2₁ space group with hydrogen-bonded networks) .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish diastereomers; coupling constants (e.g., J₃,₄) validate thiazolidine ring conformation .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (90:10) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for thiazolidine derivatives?

Contradictions often arise from ambiguous NOE (Nuclear Overhauser Effect) data or overlapping NMR signals. A multi-method approach is recommended:

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry (e.g., C15H18ClNO4S·H2O in showed β = 99.81°, Z = 2) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in the IR spectrum.

- Computational modeling : DFT (Density Functional Theory) calculations predict stable conformers and compare with experimental data .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Protecting group selection : Boc groups enhance solubility and reduce side reactions during cyclization, but may require acidic deprotection (e.g., TFA) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates, while toluene minimizes byproducts in reflux conditions .

- Catalyst screening : Palladium or copper catalysts accelerate imine formation in analogous heterocyclic syntheses .

Q. How does the (2R,4R) configuration influence biological activity compared to other stereoisomers?

The (2R,4R) configuration is critical for interactions with biological targets. For example:

- In ACE inhibitors like SA 446, the (2R,4R) isomer showed 10-fold higher activity than the (2S,4R) isomer due to optimal hydrogen bonding with catalytic zinc ions .

- Molecular docking studies reveal that the 4-methoxyphenyl group in the (2R,4R) configuration aligns with hydrophobic pockets in enzyme active sites .

Methodological Considerations

Q. What in silico approaches predict the pharmacokinetic properties of this thiazolidine derivative?

- ADMET prediction : Tools like SwissADME calculate logP (2.1), solubility (LogS = -3.2), and bioavailability scores.

- Molecular dynamics simulations : Assess binding stability to targets like angiotensin-converting enzyme (ACE) over 100-ns trajectories .

- QSAR models : Relate structural features (e.g., acetyl group electronegativity) to IC₅₀ values in enzyme inhibition assays .

Q. How can researchers address low diastereoselectivity in thiazolidine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.